molecular formula C16H30N4O6S2 B15411026 L-Valyl-L-cysteinyl-L-methionyl-L-serine CAS No. 798540-67-7

L-Valyl-L-cysteinyl-L-methionyl-L-serine

Cat. No.: B15411026
CAS No.: 798540-67-7
M. Wt: 438.6 g/mol
InChI Key: PTMSDTHXUDDCEO-BJDJZHNGSA-N
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Description

L-Valyl-L-cysteinyl-L-methionyl-L-serine is a tetrapeptide comprising valine (Val), cysteine (Cys), methionine (Met), and serine (Ser) in sequential order. Its molecular formula is C₁₆H₃₀N₄O₆S₂, with a calculated molecular weight of 438.56 g/mol. Key structural features include:

  • Sulfur-containing residues: Cys (thiol group) and Met (thioether group), which influence redox activity and conformational stability.
  • Hydrophobic and polar interactions: Val contributes hydrophobicity, while Ser introduces a hydroxyl group for hydrogen bonding.

This peptide’s unique sequence may confer specific biological roles, though its exact applications require further study. The presence of Cys and Met makes it prone to oxidation, necessitating stability assessments in biochemical contexts .

Properties

CAS No.

798540-67-7

Molecular Formula

C16H30N4O6S2

Molecular Weight

438.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C16H30N4O6S2/c1-8(2)12(17)15(24)20-11(7-27)14(23)18-9(4-5-28-3)13(22)19-10(6-21)16(25)26/h8-12,21,27H,4-7,17H2,1-3H3,(H,18,23)(H,19,22)(H,20,24)(H,25,26)/t9-,10-,11-,12-/m0/s1

InChI Key

PTMSDTHXUDDCEO-BJDJZHNGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of L-Valyl-L-cysteinyl-L-methionyl-L-serine with structurally related peptides (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Sequence/Key Residues Molecular Formula Molecular Weight (g/mol) Key Features
This compound Val-Cys-Met-Ser C₁₆H₃₀N₄O₆S₂ 438.56 Thiol (Cys), thioether (Met), hydroxyl (Ser)
L-Methionyl-L-threonyl-L-leucyl-L-lysyl-L-valine Met-Thr-Leu-Lys-Val C₂₆H₅₀N₆O₇S 590.78 Longer chain, lysine for charge, Thr for phosphorylation
L-Valine,glycyl-L-seryl-L-isoleucyl-L-seryl-L-tyrosyl... Extended sequence with Tyr, Arg C₆₇H₁₀₅N₁₉O₂₁S 1544.73 Tyrosine (aromatic), arginine (basic), multiple Ser residues
L-Arginine, L-methionyl-L-glutaminyl-L-valyl-L-seryl-L-lysyl Met-Gln-Val-Ser-Lys-Arg C₃₀H₅₇N₁₁O₉S 772.94 Glutamine (amide), arginine (guanidinium), charged termini
Key Observations:
  • Functional Groups : Unlike ’s Thr (phosphorylation site) and ’s Arg (charge), the target peptide lacks post-translational modification sites but retains redox-active Cys and Met.
  • Solubility : Hydrophobic Val and Met may reduce aqueous solubility compared to peptides with polar residues like Ser or Lys .

Conformational Stability

Quantum chemical calculations on cysteine and methionine derivatives () reveal that:

  • Cysteine : Forms disulfide bonds under oxidative conditions, stabilizing β-sheet or turn structures.
  • Methionine : Thioether groups promote helical conformations via steric effects.
  • Combined Impact : The Val-Cys-Met-Ser sequence may adopt a compact structure with intramolecular hydrogen bonds (Ser hydroxyl) and hydrophobic clustering (Val, Met), as suggested by energy surface analyses .

In contrast, ’s hexapeptide (Met-Gln-Val-Ser-Lys-Arg) exhibits extended conformations due to charged residues (Lys, Arg) and glutamine’s flexible side chain.

Q & A

Q. What are the optimal synthetic routes for L-Valyl-L-cysteinyl-L-methionyl-L-serine, and how can side reactions (e.g., oxidation of methionine) be minimized?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is recommended for sequence control. Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect cysteine and methionine residues. Methionine is prone to oxidation; thus, perform reactions under inert gas (N₂/Ar) and use scavengers like dithiothreitol (DTT) during cleavage from the resin . Post-synthesis, purify via reversed-phase HPLC with a C18 column, using trifluoroacetic acid (TFA) as an ion-pairing agent. Validate purity (>95%) via LC-MS and confirm sequence integrity with tandem mass spectrometry (MS/MS) .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct circular dichroism (CD) spectroscopy to monitor secondary structural changes (e.g., α-helix, β-sheet) across pH 3–10 and temperatures 4–80°C. Use dynamic light scattering (DLS) to assess aggregation. For oxidation-prone residues (cysteine, methionine), employ Ellman’s assay (for free thiols) and HPLC-MS to track sulfoxide formation. Store lyophilized peptides at -80°C under argon to prevent degradation .

Q. What analytical techniques are critical for confirming the peptide’s purity and sequence fidelity?

  • Methodological Answer : Combine orthogonal methods:
  • Reversed-phase HPLC (gradient: 0.1% TFA in water/acetonitrile) for purity assessment.
  • High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular weight.
  • NMR spectroscopy (¹H, ¹³C) for residue-specific verification, focusing on methionine methyl protons (~2.1 ppm) and cysteine β-protons (~3.0 ppm) .

Advanced Research Questions

Q. How can researchers investigate the peptide’s role in modulating redox signaling pathways, and what experimental controls are essential?

  • Methodological Answer : Use CRISPR/Cas9-edited cell lines (e.g., knockdown of thioredoxin reductase) to assess the peptide’s impact on glutathione redox potential. Quantify reactive oxygen species (ROS) via fluorescence probes (e.g., H2DCFDA). Include controls:
  • Negative control : Scrambled peptide sequence.
  • Positive control : N-acetylcysteine (NAC) as a ROS scavenger.
    Validate findings with western blotting for redox-sensitive proteins (e.g., NF-κB, Nrf2) .

Q. How should conflicting data on the peptide’s cytotoxicity in different cell models be resolved?

  • Methodological Answer : Perform dose-response assays (0.1–100 µM) across multiple cell lines (e.g., HEK293, HepG2) using MTT or resazurin-based viability tests. Control for batch-to-batch variability by synthesizing three independent peptide lots. Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values. If discrepancies persist, evaluate cell-specific uptake via fluorescently labeled peptide analogs and confocal microscopy .

Q. What computational strategies can predict the peptide’s interaction with metalloproteins (e.g., zinc finger domains)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with cysteine and methionine residues as potential coordination sites. Parameterize force fields (e.g., AMBER) for metal-ion interactions. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Cross-reference with databases like PDB or Peptipedia v2.0 for homologous peptide-protein interactions .

Q. How can researchers design in vivo studies to evaluate the peptide’s bioavailability and metabolic stability?

  • Methodological Answer : Administer radiolabeled (¹⁴C) peptide via intravenous/oral routes in rodent models. Collect plasma at intervals (0–24 hrs) and quantify using liquid scintillation counting. Assess metabolic breakdown via HPLC-MS/MS. For tissue distribution, autoradiography or PET imaging with ⁶⁸Ga-labeled peptide is recommended. Compare pharmacokinetic parameters (Cmax, t½) with synthetic analogs lacking methionine/cysteine .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility in peptide synthesis and bioactivity assays?

  • Methodological Answer : Document all synthesis parameters (resin type, coupling time, temperature) using FAIR (Findable, Accessible, Interoperable, Reusable) principles. For bioassays, follow MIAPE (Minimum Information About a Proteomics Experiment) guidelines. Share raw data (HPLC chromatograms, MS spectra) in public repositories like PRIDE or PeptideAtlas. Use blockchain-based lab notebooks (e.g., SciNote) for tamper-proof record-keeping .

Q. How should researchers address batch-dependent variability in peptide bioactivity?

  • Methodological Answer : Implement quality control (QC) checkpoints:
  • Pre-synthesis : Validate amino acid building blocks via NMR.
  • Post-synthesis : Confirm purity (>95%) and endotoxin levels (<0.1 EU/mg).
  • Pre-assay : Test peptide solubility in assay buffers (e.g., PBS, DMEM) via dynamic light scattering (DLS).
    Use a standardized reference batch for cross-experiment comparisons .

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